1-propyl-4-pyrrolidin-1-ylpiperidine
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Overview
Description
1-propyl-4-pyrrolidin-1-ylpiperidine is a heterocyclic compound that features both a pyrrolidine and a piperidine ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-propyl-4-pyrrolidin-1-ylpiperidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of piperidine derivatives often involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods may involve multi-step synthesis processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-propyl-4-pyrrolidin-1-ylpiperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-propyl-4-pyrrolidin-1-ylpiperidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its role as a scaffold for drug design . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and treatments .
Mechanism of Action
The mechanism of action of 1-propyl-4-pyrrolidin-1-ylpiperidine involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Aκt, which are essential for the establishment of various diseases, including cancer . The compound’s effects are mediated through its binding to specific receptors and proteins, leading to the modulation of cellular processes .
Comparison with Similar Compounds
1-propyl-4-pyrrolidin-1-ylpiperidine can be compared with other similar compounds, such as pyrrolidine and piperidine derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For instance, pyrrolidine derivatives are known for their versatility in drug discovery, while piperidine derivatives are widely used in the pharmaceutical industry for their therapeutic potential . The unique combination of pyrrolidine and piperidine rings in this compound makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
1-propyl-4-pyrrolidin-1-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-2-7-13-10-5-12(6-11-13)14-8-3-4-9-14/h12H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDYOZMCTYRVGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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